molecular formula C15H12ClN3O3S B11094169 N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide

Cat. No.: B11094169
M. Wt: 349.8 g/mol
InChI Key: UPDGVHLBKRCCFQ-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dioxopyrrolidinyl ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the intermediate 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl, which is then reacted with thiophene-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its interactions with biological targets to develop new drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways. It may serve as a tool compound to elucidate mechanisms of action in biological systems.

    Chemical Research: In chemistry, this compound is used to explore new synthetic methodologies and reaction mechanisms. Its unique structure makes it a valuable subject for studying reactivity and stability.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide: This compound features a pyridine ring instead of a thiophene ring, which may result in different biological activities and reactivity.

    N’2-cinnamoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide:

The uniqueness of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and biological activities compared to its analogs.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide

InChI

InChI=1S/C15H12ClN3O3S/c16-9-3-1-4-10(7-9)19-13(20)8-11(15(19)22)17-18-14(21)12-5-2-6-23-12/h1-7,11,17H,8H2,(H,18,21)

InChI Key

UPDGVHLBKRCCFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC(=O)C3=CC=CS3

Origin of Product

United States

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